molecular formula C25H33N3O4 B2431511 N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide CAS No. 1241022-75-2

N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B2431511
CAS No.: 1241022-75-2
M. Wt: 439.556
InChI Key: QGJPWYMVTIKZLP-UHFFFAOYSA-N
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Description

The compound “N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” is a chemical compound with the molecular formula C25H33N3O4 . It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focusing on the design and synthesis of novel acetamide derivatives, including N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives, highlights the chemical processes involved in creating compounds structurally similar to N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide (Yang Jing, 2010).

Applications in Biochemical Studies

  • Research on 2-[(3-Methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors involves compounds with structural similarities to this compound. These studies are significant for understanding the biochemical properties and potential inhibitory activities of such compounds (N. Colabufo et al., 2008).

Potential Therapeutic Uses

  • A study on the asymmetric synthesis of L-694,458, a human leukocyte elastase inhibitor, using intermediates structurally related to this compound, sheds light on the potential therapeutic applications of such compounds in medical research (R. Cvetovich et al., 1996).

Comparative Metabolism Studies

  • Research on the comparative metabolism of chloroacetamide herbicides and related metabolites provides insights into the metabolic pathways and interactions of compounds structurally similar to this compound, which is crucial for understanding its behavior in biological systems (S. Coleman et al., 2000).

Inhibition of Biological Targets

  • Studies on novel serotonin type 2C receptor inverse agonists, like S32212, which share structural similarities with this compound, provide valuable information on the potential use of such compounds in targeting specific biological receptors (A. Dekeyne et al., 2012).

Properties

IUPAC Name

N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4/c1-17(2)20-8-6-18(3)14-23(20)32-16-24(29)26-21-15-19(7-9-22(21)31-5)25(30)28-12-10-27(4)11-13-28/h6-9,14-15,17H,10-13,16H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJPWYMVTIKZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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